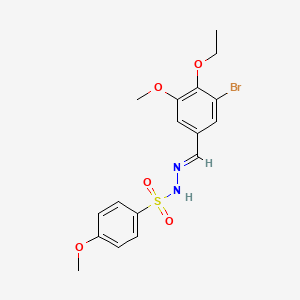![molecular formula C13H14Cl2N4O B5762330 N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea, commonly known as DCMU, is a herbicide that has been widely used in the agricultural industry. DCMU is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis in plants.
Wirkmechanismus
DCMU acts as a competitive inhibitor of the QB site of PSII. It binds to the QB site and prevents the transfer of electrons from QA to QB. This blocks the oxidation of water and the generation of oxygen. As a result, the electron transport chain is disrupted, and ATP synthesis is inhibited.
Biochemical and Physiological Effects
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the electron transport chain in chloroplasts, which reduces the production of ATP and NADPH. This, in turn, reduces the rate of photosynthesis and the growth of plants. DCMU also induces the formation of reactive oxygen species (ROS) in chloroplasts, which can cause oxidative damage to the plant cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DCMU is its potency as an inhibitor of PSII. It is highly effective at low concentrations, which makes it a useful tool for studying the mechanism of photosynthesis in plants. However, DCMU has some limitations for lab experiments. It is toxic to many organisms, including humans, and can cause skin irritation and respiratory problems. It also has a short half-life in the environment, which makes it difficult to use in field studies.
Zukünftige Richtungen
There are several future directions for DCMU research. One area of interest is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU as a tool for studying the mechanism of photosynthesis in algae and other photosynthetic organisms. Finally, there is a need for more studies on the ecological and environmental impacts of DCMU and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, DCMU is a potent inhibitor of photosynthesis that has been widely used in scientific research. It has been shown to have a number of biochemical and physiological effects on plants, and is a useful tool for studying the mechanism of photosynthesis. However, DCMU has some limitations for lab experiments, and there is a need for more research on its ecological and environmental impacts.
Synthesemethoden
DCMU can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 1,5-dimethyl-1H-pyrazol-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction produces DCMU as a white crystalline solid with a molecular weight of 277.16 g/mol.
Wissenschaftliche Forschungsanwendungen
DCMU has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. DCMU binds to the QB site of PSII, which blocks the transfer of electrons from QA to QB, thereby preventing the oxidation of water and the generation of oxygen.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-8-5-10(18-19(8)2)7-16-13(20)17-9-3-4-11(14)12(15)6-9/h3-6H,7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHWEBQNFRUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

